4-Fluoropyridine-3-boronic acid
Overview
Description
4-Fluoropyridin-3-yl Boronic Acid is a chemical compound with the molecular formula C5H5BFNO2 . It can be used in the preparation of oxadiazolylphenylboronic acid derivatives and analogs for use as fatty acid amide hydrolase inhibitors .
Synthesis Analysis
The synthesis of 4-Fluoropyridin-3-yl Boronic Acid involves several steps. One method involves the Suzuki–Miyaura coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Another method involves the use of palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane .Molecular Structure Analysis
The molecular weight of 4-Fluoropyridin-3-yl Boronic Acid is 140.91 . The compound has an empirical formula of C5H5BFNO2 .Chemical Reactions Analysis
Boronic acids, such as 4-Fluoropyridin-3-yl Boronic Acid, are known to undergo various chemical reactions. For instance, they can participate in Suzuki–Miyaura coupling reactions . They can also undergo protodeboronation, a process that involves the removal of a boron atom from the boronic acid .Physical And Chemical Properties Analysis
4-Fluoropyridin-3-yl Boronic Acid has a boiling point of 308.8±52.0 °C and a density of 1.34±0.1 g/cm3 . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .Scientific Research Applications
Synthesis and Chemical Interactions
4-Fluoropyridine-3-boronic acid plays a crucial role in the synthesis of complex chemical structures. For instance, its derivatives are utilized in the Suzuki reaction, a method employed for forming carbon-carbon bonds in organic synthesis. In one study, the reaction involved 5-bromo-2-fluoro-3-pyridylboronic acid with various aryl iodides, leading to the creation of 3,5-disubstituted 2-fluoropyridines, which are significant in organic chemistry (Sutherland & Gallagher, 2003).
Applications in Biochemistry and Pharmaceuticals
Fluorinated boronic acid compounds, including 4-fluoropyridine-3-boronic acid derivatives, have found extensive use in the field of biochemistry and pharmaceuticals. These compounds are significant for their interactions with organic compounds and biological molecules, which is essential for the development of new pharmaceuticals and biological applications. For instance, certain derivatives have been synthesized for use in medicine, pharmacology, and biology (Hernández-Negrete et al., 2021).
Development of Sensing Materials
Fluorinated boronic acids are also vital in the development of sensing materials. They have been used in creating glucose sensing materials that operate at physiological pH levels. This application is crucial in biomedical fields, particularly in the monitoring and management of diabetes (Das et al., 2003).
Boronic Acid-Diol Complexation
In biomaterials science, boronic acids like 4-fluoropyridine-3-boronic acid are used for their ability to bind with diols, including saccharides and peptidoglycans. This property is exploited in the preparation of hydrogels with dynamic covalent or responsive behavior, which are important in sensing, delivery, and materials chemistry (Brooks et al., 2018).
Luminescence and Imaging Applications
The boronic acid derivatives of 4-fluoropyridine-3-boronic acid find applications in luminescence and imaging. They are used as luminescent materials for organic electronics and photonics, and as sensing and imaging probes in biomedical applications. Their unique properties make them suitable for various multidisciplinary applications (Sadu et al., 2017).
Fluorescent Dye Development
Furthermore, fluorinated boronic acids are integral in the development of fluorescent dyes. One such application involves the creation of BODIPY (Boron-dipyrromethene) dyes, where postfunctionalization of the BODIPY core leads to dyes with diverse applications in science, medicine, and biotechnology (Boens et al., 2019).
Safety And Hazards
properties
IUPAC Name |
(4-fluoropyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BFNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHZOURNTIVCIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382282 | |
Record name | 4-FLUOROPYRIDINE-3-BORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoropyridine-3-boronic acid | |
CAS RN |
860626-80-8 | |
Record name | 4-FLUOROPYRIDINE-3-BORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoropyridine 3-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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